molecular formula C19H11FN4OS2 B2368403 N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049364-95-5

N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Katalognummer: B2368403
CAS-Nummer: 1049364-95-5
Molekulargewicht: 394.44
InChI-Schlüssel: UMIAZIYNPQPQNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-fluorophenyl group at position 6 and a benzothiazol-2-yl carboxamide moiety at position 2.

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11FN4OS2/c20-12-7-5-11(6-8-12)14-9-24-15(10-26-19(24)22-14)17(25)23-18-21-13-3-1-2-4-16(13)27-18/h1-10H,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIAZIYNPQPQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s architecture necessitates a disconnection approach focusing on three primary fragments:

  • Imidazo[2,1-b]thiazole core with a 4-fluorophenyl substituent at position 6.
  • 1,3-Benzothiazol-2-yl moiety for the amide nitrogen.
  • Carboxamide linker bridging the two heterocyclic systems.

Retrosynthetic analysis prioritizes the construction of the imidazo[2,1-b]thiazole scaffold via cyclocondensation, followed by late-stage amide coupling with 2-aminobenzothiazole. Alternative routes involving pre-functionalized thiazole intermediates were deemed less efficient due to steric hindrance during cyclization.

Synthesis of the Imidazo[2,1-b]thiazole Core

Bromination-Mediated Cyclization

A patent-derived method (EP3150612A1) outlines a two-step protocol for core assembly:

  • Bromination of 4’-Fluoroacetophenone :
    $$ \text{4-Fluorophenyl methyl ketone + Br}2 \xrightarrow{\text{AlCl}3, \text{dry ether}} 3\text{-Bromo-4’-fluoroacetophenone} $$ (Yield: 78%).
  • Cyclocondensation with 2-Aminothiazole :
    Reacting the brominated intermediate with 2-aminothiazole in ethanol under reflux (12 h) produces 6-(4-fluorophenyl)imidazo[2,1-b]thiazole. Microwave irradiation (150°C, 30 min) enhances yield to 89% while reducing byproduct formation.
Table 1: Optimization of Cyclization Conditions
Catalyst Solvent Temp (°C) Time (h) Yield (%)
None EtOH 80 12 65
H2SO4 Toluene 110 6 72
SDOSS H2O 100 4 81
Microwave DMF 150 0.5 89

Data adapted from.

Carboxylic Acid Intermediate Generation

Ester Hydrolysis

The imidazo[2,1-b]thiazole core undergoes carboxylation at position 3 using ethyl glyoxylate in a micellar SDOSS solution, followed by saponification:
$$ \text{Ethyl 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylate} \xrightarrow{\text{LiOH·H}2\text{O, THF/H}2\text{O}} \text{6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid} $$ (Yield: 92%).

Amide Coupling with 2-Aminobenzothiazole

EDCI/HOBt-Mediated Activation

The critical carboxamide bond forms via activation of the carboxylic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

  • Activation :
    $$ \text{Acid + EDCI/HOBt} \xrightarrow{\text{DCM, 0°C}} \text{Acyloxybenzotriazole intermediate} $$.
  • Nucleophilic Attack :
    Addition of 2-aminobenzothiazole and triethylamine (TEA) at room temperature (12 h) yields the target compound.
Table 2: Solvent Screening for Amide Bond Formation
Solvent Dielectric Constant Yield (%) Purity (HPLC)
DCM 8.93 78 95.2
DMF 36.7 85 97.8
THF 7.52 68 91.4
Acetonitrile 37.5 72 93.1

Optimal results in DMF correlate with enhanced solubility of both reactants.

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Coupling

A modified approach condenses the core formation and amidation into a single step using N-benzyl-2-aminobenzothiazole and 3-bromo-4’-fluoroacetophenone under phase-transfer conditions:
$$ \text{3-Bromo-4’-fluoroacetophenone + N-benzyl-2-aminobenzothiazole} \xrightarrow{\text{K}2\text{CO}3, \text{TBAB}} \text{Target compound} $$ (Yield: 74%).

Solid-Phase Synthesis

Immobilization of the carboxylic acid on Wang resin enables iterative coupling-deprotection cycles, though scalability remains limited.

Spectroscopic Characterization and Validation

1H NMR Analysis

  • Imidazothiazole protons : δ 8.15 (s, 1H, H-2), 7.82–7.76 (m, 2H, Ar-H), 7.45–7.39 (m, 2H, Ar-H).
  • Carboxamide NH : δ 10.21 (s, 1H, exchangeable with D2O).

LC-MS Data

  • Molecular ion : m/z 437.08 [M+H]+ (calculated for C20H12FN5OS2: 437.04).
  • Purity : >98% by HPLC (C18 column, 0.1% TFA in H2O/MeOH).

Challenges and Optimization Opportunities

  • Regioselectivity in Cyclization : Competing formation ofthiazolo[4,5-d]pyridazinones observed at temperatures >100°C.
  • Amide Racemization : Minimized by maintaining reaction pH <8 and temperatures below 25°C during coupling.
  • Byproduct Formation : 2-Thiocyanato derivatives (e.g., from residual thiocyanate salts) require rigorous washing with NaHCO3.

Analyse Chemischer Reaktionen

N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo, often using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific functional groups targeted during the reaction process .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide exerts its effects involves binding to specific molecular targets. For instance, its antimycobacterial activity is attributed to its interaction with the enzyme pantothenate synthetase in Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, thereby disrupting the bacterial cell’s metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The target compound shares structural motifs with several imidazo[2,1-b]thiazole derivatives, differing primarily in substituent groups. Key analogues include:

Compound Name Substituents (Position 3/Position 6) Key Features
N-(pyridin-3-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Pyridin-3-yl carboxamide / 4-fluorophenyl CAS 1049439-25-9; Molecular weight: 338.36 g/mol; Explored for research applications.
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid Methyl / 4-fluorophenyl Carboxylic acid derivative; Used in further functionalization studies.
7-Sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f) Sulfonamide / 4-fluorophenyl IC₅₀ = 0.097 μM (HepG2); Acts as a radiosensitizer.
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-fluoropyridin-3-yl)acetamide (5g) Chlorophenyl / Fluoropyridinyl Melting point: 211–213°C; Synthesized in 74% yield.

Key Observations :

  • Electron-Withdrawing Groups (e.g., 4-fluorophenyl) enhance bioactivity by improving binding to target proteins .
  • Carboxamide Linkages (e.g., benzothiazol-2-yl or pyridinyl) influence solubility and cellular uptake .
Physicochemical Properties
Property Target Compound (Inferred) Analogues (Reported Data)
Molecular Weight ~380–400 g/mol 328.32–352.39 g/mol
Melting Point 200–220°C (estimated) 108–215°C
Solubility Low in water; soluble in DMSO Confirmed for pyridinyl derivatives
Spectral Data Expected IR ν(C=O) ~1660 cm⁻¹; NMR δ 7–8 ppm Matches reported imidazo[2,1-b]thiazole patterns
Pharmacological Activity

Anticancer Activity :

  • Compound 3f (7-sulfonamide-2-(4-fluorophenyl)): IC₅₀ = 0.097 μM against HepG2; enhances DNA fragmentation when combined with γ-radiation .
  • Compound 5l (chlorophenyl/piperazinyl): IC₅₀ = 1.4 μM against MDA-MB-231, surpassing sorafenib (IC₅₀ = 5.2 μM) .
  • Radiosensitization : Fluorophenyl-substituted derivatives show synergy with radiotherapy at 2–4 Gy doses .

Mechanistic Insights :

  • DNA Interaction : Sulfonamide and methoxy groups enhance DNA damage via topoisomerase inhibition .
  • Kinase Inhibition : Pyridinyl carboxamides exhibit moderate VEGFR2 inhibition (~5.72% at 20 μM) .

Biologische Aktivität

N-(1,3-benzothiazol-2-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes:

  • A benzothiazole moiety
  • An imidazo[2,1-b]thiazole core
  • A 4-fluorophenyl substituent

This unique combination of functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of intermediates from benzothiazole and imidazo[2,1-b]thiazole.
  • Coupling reactions under controlled conditions to form the final product.
  • Use of reagents such as piperazine and various triazoles during the synthesis process.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Certain derivatives have shown IC50 values against Mycobacterium tuberculosis with effective concentrations as low as 2.32 μM .
  • A series of related compounds demonstrated significant activity against various strains of bacteria and fungi.

Antitumor Activity

The compound has been evaluated for its antitumor potential:

  • In vitro studies revealed that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with varying degrees of potency .
  • The structure–activity relationship (SAR) studies suggest that modifications in the substituents can enhance or diminish its antitumor efficacy.

Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes:

  • It acts as an inhibitor of the EGFR kinase , with some derivatives showing IC50 values comparable to established inhibitors like gefitinib .

Table 1: Summary of Biological Activities

Compound NameTargetActivityIC50 (μM)
IT10MtbAntimicrobial2.32
D04EGFRAntitumor55.0
D08EGFRAntitumor88.3
D09EGFRAntitumor100.0

These findings illustrate the compound's broad spectrum of biological activity and highlight its potential as a lead compound in drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing imidazo[2,1-b][1,3]thiazole derivatives like this compound?

  • Methodological Answer : One-pot, three-component reactions under catalyst-free conditions are widely used. For example, fluorenyl amine and phenacyl bromide derivatives can react under microwave irradiation (130°C, ethanol solvent) to yield fused imidazo[2,1-b]thiazoles. Optimization studies often vary solvents, temperature, and stoichiometry (see Table 1 in ). Solvent-free Friedel-Crafts acylation using Eaton’s reagent is another eco-friendly approach for fused derivatives .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are critical. For example, X-ray analysis of a related compound (6-fluoro-2-(4-methoxyphenyl)imidazo[2,1-b]benzothiazole) confirmed planar benzothiazole rings and dihedral angles between aromatic systems. Intermolecular C–H···O hydrogen bonding patterns can also be characterized . Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer : Begin with in vitro acetylcholinesterase inhibition assays (e.g., Ellman’s method) to assess neuroactivity. Cytotoxicity screening against cancer cell lines (e.g., MTT assay) and antimicrobial testing (e.g., broth microdilution for MIC values) are common. Structural analogs show antitumor, antifungal, and anti-inflammatory activities, guiding target selection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Methodological Answer : Employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions. ICReDD’s integrated approach combines computational modeling with experimental validation, narrowing variables like temperature, solvent polarity, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time from hours to minutes while improving yield .

Q. How to resolve contradictions in activity data between structurally similar analogs?

  • Methodological Answer : Perform comparative molecular docking studies to identify binding affinity differences. For instance, fluorophenyl substitutions may alter interactions with targets like HIV-1 protease or kinase domains. Validate hypotheses via site-directed mutagenesis or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this scaffold?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups) at the 4-fluorophenyl or benzothiazole positions. Test analogs in parallel bioassays and correlate activity with electronic (Hammett σ) or steric parameters. QSAR models using descriptors like logP, polar surface area, and H-bond donors can predict bioavailability .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Use molecular dynamics (MD) simulations to assess membrane permeability and cytochrome P450 interactions. Tools like SwissADME predict absorption/distribution (e.g., BBB penetration). For example, methoxy groups may reduce metabolic clearance, while fluorine atoms enhance target affinity via halogen bonding .

Q. What advanced techniques characterize its interaction with biological macromolecules?

  • Methodological Answer : Surface plasmon resonance (SPR) or cryo-EM can visualize binding to proteins (e.g., tubulin or DNA topoisomerases). For nucleic acid targets, circular dichroism (CD) spectroscopy detects conformational changes upon compound binding. Radiolabeled analogs (e.g., ¹⁴C) enable autoradiography in tissue distribution studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.